Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Phase Transfer Alkylation
Research by Lansdell and Fradet (2011) explored the monoalkylation of tert-butyl 3,4-dihydroxy-4-phenylpiperidine-1-carboxylate under liquid-liquid phase transfer conditions. This study highlights the compound's selectivity for 3-O-alkylation, emphasizing its potential in chemical synthesis processes (Lansdell & Fradet, 2011).
Synthesis of Derivatives
The work of Boev et al. (2015) involved the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the compound's versatility in creating various derivatives. This research shows its utility in developing new chemical entities (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Intermediate for Anticancer Drugs
Zhang et al. (2018) identified tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an important intermediate for anticancer drugs. Their research offers insights into its synthesis and optimization, suggesting its significance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).
Intermediate for Jak3 Inhibitor
Xin-zhi (2011) described an efficient synthesis approach for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor. This highlights its role in developing significant pharmaceutical agents (Xin-zhi, 2011).
Chiral Auxiliary Applications
Studer, Hintermann, and Seebach (1995) synthesized both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, using it as a chiral auxiliary in dipeptide synthesis. This application demonstrates its utility in stereoselective organic synthesis (Studer, Hintermann, & Seebach, 1995).
X-Ray Studies
Didierjean, Marin, Wenger, Briand, Aubry, and Guichard (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing its molecular structure and potential in crystallography (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO2/c1-15(2,3)21-14(20)19-10-9-13(16(17,18)11-19)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTMBQYLRUYJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.